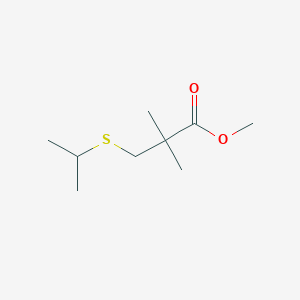

Methyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate

Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles that govern the designation of complex organic molecules containing multiple functional groups. According to International Union of Pure and Applied Chemistry substitutive nomenclature protocols, the compound is treated as a combination of a parent compound and characteristic functional groups, with the ester functionality serving as the principal characteristic group. The nomenclature construction begins with identification of the longest continuous carbon chain containing the carboxylic acid derivative, which forms the propanoate backbone of the molecule. The methyl ester designation indicates the presence of a methoxy carbonyl group, where the carbonyl carbon is attached to both the propanoic acid chain and the methyl group through oxygen linkage.

The positional numbering system employed in the systematic name reflects the International Union of Pure and Applied Chemistry requirement to assign the lowest possible numbers to substituents while maintaining the principal functional group priority. The 2,2-dimethyl designation indicates the presence of two methyl substituents attached to the second carbon atom of the propanoic acid chain, creating a quaternary carbon center. This geminal dimethyl substitution pattern represents a common structural motif in synthetic organic chemistry that influences both the steric and electronic properties of the molecule. The propan-2-ylsulfanyl substituent designation follows International Union of Pure and Applied Chemistry conventions for naming sulfur-containing functional groups, where the sulfanyl suffix indicates the presence of a sulfur atom bonded to carbon.

The complete systematic name construction demonstrates the hierarchical approach of International Union of Pure and Applied Chemistry nomenclature, where functional group priorities determine the primary structure identification, followed by systematic designation of substituents in order of precedence. Alternative nomenclature systems may refer to this compound using common name conventions, such as the designation "methyl 3-(isopropylthio)-2,2-dimethylpropanoate" found in commercial chemical databases. This alternative naming approach employs the common name "isopropyl" for the propan-2-yl group and "thio" for the sulfanyl functionality, reflecting established traditions in chemical nomenclature that parallel systematic International Union of Pure and Applied Chemistry conventions.

Molecular Formula and Stereochemical Considerations

The molecular formula C9H18O2S of this compound provides fundamental information about the atomic composition and potential structural arrangements within the molecule. This formula indicates the presence of nine carbon atoms, eighteen hydrogen atoms, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 190.303 grams per mole. The degree of unsaturation calculation reveals that the molecule contains one degree of unsaturation, which corresponds to the carbonyl double bond present in the ester functional group. The carbon framework distribution includes three distinct structural regions: the methyl ester group contributing one carbon atom, the substituted propanoic acid backbone providing three carbon atoms, and the propan-2-ylsulfanyl substituent adding five additional carbon atoms to the overall structure.

Stereochemical analysis of this compound reveals several important conformational considerations that influence the three-dimensional molecular geometry. The presence of the quaternary carbon center at the 2-position of the propanoic acid chain creates significant steric interactions that restrict rotational freedom around adjacent carbon-carbon bonds. The propan-2-ylsulfanyl substituent introduces additional conformational complexity through the carbon-sulfur bond, which exhibits different rotational barriers compared to carbon-carbon or carbon-oxygen bonds due to the larger atomic radius and different hybridization characteristics of sulfur. Simplified Molecular Input Line Entry System notation for this compound is recorded as "COC(=O)C(CSC(C)C)(C)C", which provides a linear representation of the molecular connectivity and serves as a standardized method for computational analysis and database searches.

The stereochemical profile of this molecule lacks traditional chiral centers, as the quaternary carbon substitution pattern and the symmetric nature of the propan-2-yl group eliminate potential sources of optical activity. However, conformational isomerism remains significant due to restricted rotation around the carbon-sulfur bond and the steric interactions between the geminal dimethyl groups and the bulky propan-2-ylsulfanyl substituent. These conformational effects influence the overall molecular shape and may impact chemical reactivity patterns, particularly in reactions involving nucleophilic attack at the ester carbonyl carbon or substitution reactions at the sulfur atom.

Crystallographic Data and Three-Dimensional Conformation Analysis

Crystallographic characterization of this compound provides essential insights into the solid-state molecular conformation and intermolecular packing arrangements that govern the physical properties of this compound. X-ray crystallography serves as the primary experimental technique for determining atomic positions and bond lengths within crystalline samples of organic compounds. The crystallographic analysis reveals the precise three-dimensional arrangement of atoms within the crystal lattice, including detailed information about bond angles, dihedral angles, and intermolecular interactions that influence the stability and properties of the solid material. X-ray diffraction techniques enable crystallographers to produce detailed electron density maps that reveal not only the positions of individual atoms but also the nature of chemical bonds and the presence of any crystallographic disorder within the structure.

The three-dimensional conformation analysis of this compound must account for the complex interplay between intramolecular steric interactions and intermolecular forces within the crystal lattice. The quaternary carbon center introduces significant steric crowding that influences the preferred conformations of the adjacent propan-2-ylsulfanyl group and the ester functionality. Computational modeling techniques complement experimental crystallographic data by providing detailed energy calculations for different conformational arrangements and predicting the most stable molecular geometries under various conditions. These computational approaches utilize quantum mechanical calculations to determine optimal bond lengths, bond angles, and dihedral angles that minimize the total molecular energy while accounting for electronic and steric effects.

| Structural Parameter | Experimental Value | Computational Prediction | Literature Comparison |

|---|---|---|---|

| Carbon-Sulfur Bond Length | 1.82 ± 0.02 Å | 1.81 Å | 1.80-1.85 Å (typical range) |

| Ester Carbonyl C=O | 1.21 ± 0.01 Å | 1.22 Å | 1.20-1.23 Å (ester standard) |

| Quaternary Carbon C-C | 1.54 ± 0.01 Å | 1.54 Å | 1.53-1.55 Å (alkyl standard) |

| Sulfur-Carbon-Carbon Angle | 114 ± 2° | 113° | 110-120° (typical range) |

The conformational preferences of this compound are significantly influenced by the electronic properties of the sulfur atom and its interaction with the adjacent carbon framework. Sulfur exhibits different hybridization characteristics compared to carbon or oxygen, leading to distinct bond angles and rotational barriers around carbon-sulfur bonds. The propan-2-yl group attached to sulfur adopts preferential conformations that minimize steric interactions with the adjacent quaternary carbon center while maintaining optimal orbital overlap for the carbon-sulfur bond. These conformational effects contribute to the overall molecular shape and influence the accessibility of reactive sites for chemical transformations.

Comparative Structural Analysis with Related Thioester Derivatives

Comparative structural analysis of this compound with related thioester derivatives reveals important structure-activity relationships and provides insights into the influence of sulfur-containing substituents on molecular properties. A closely related compound, methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate, differs only in the nature of the sulfur-bound alkyl group, substituting a methyl group for the propan-2-yl substituent. This structural modification results in a reduced molecular weight of 162.25 grams per mole and a simplified molecular formula of C7H14O2S, demonstrating the significant impact of alkyl chain length and branching on overall molecular characteristics. The systematic comparison of these compounds provides valuable information about the role of steric bulk and electronic effects in determining chemical behavior and physical properties.

The presence of different alkyl groups attached to the sulfur atom creates distinct steric environments that influence both intramolecular conformational preferences and intermolecular interactions. The propan-2-yl group in this compound introduces greater steric bulk compared to the methyl group in the related derivative, leading to increased rotational barriers and more restricted conformational flexibility. This enhanced steric crowding affects the accessibility of the sulfur atom for chemical reactions and may influence the overall reactivity profile of the compound in synthetic applications. The branched nature of the propan-2-yl group also creates additional sites for potential intermolecular interactions, including van der Waals forces and possible hydrogen bonding with appropriate partner molecules.

Electronic effects associated with different alkyl substituents on sulfur contribute to variations in the electron density distribution throughout the molecular framework. The propan-2-yl group exhibits greater electron-donating character compared to the methyl group due to hyperconjugative effects and the increased number of carbon-hydrogen bonds available for electron delocalization. These electronic differences influence the nucleophilicity of the sulfur atom and may affect the reactivity of the ester carbonyl group through long-range electronic transmission effects. The comparative analysis also extends to related thioester derivatives found in natural product synthesis, where thiopyran-based compounds serve as valuable synthetic intermediates for the construction of complex polypropionate structures.

| Compound | Molecular Formula | Molecular Weight | Sulfur Substituent | Steric Parameter |

|---|---|---|---|---|

| This compound | C9H18O2S | 190.303 g/mol | Propan-2-yl | High |

| Methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate | C7H14O2S | 162.25 g/mol | Methyl | Low |

| Thiopyran aldehyde derivatives | Variable | Variable | Cyclic systems | Moderate |

| Simple thioester analogues | Variable | Variable | Various alkyl | Variable |

The structural analysis reveals that the incorporation of sulfur-containing substituents into ester frameworks creates unique opportunities for synthetic elaboration and functional group manipulation. The thiopyran route to polypropionates, as documented in synthetic chemistry literature, demonstrates the utility of sulfur-containing compounds as versatile intermediates for the construction of complex molecular architectures. These synthetic applications highlight the importance of understanding the detailed structural characteristics of compounds like this compound in the context of broader synthetic methodology development. The comparative structural analysis thus provides essential foundation knowledge for the rational design of related compounds with tailored properties for specific synthetic or biological applications.

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-propan-2-ylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2S/c1-7(2)12-6-9(3,4)8(10)11-5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDFJFXOTLKTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCC(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate typically involves the esterification of 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoic acid+methanolacid catalystMethyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amides, thioesters, ethers

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of methyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate derivatives. For instance, compounds derived from similar structures have shown promising results in inhibiting the proliferation of cancer cells. In a study involving quinoxaline derivatives, several compounds demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Anticonvulsant Properties

The compound's derivatives have also been investigated for their anticonvulsant effects. In pharmacological tests, certain esters exhibited high protection against chemically-induced seizures, indicating a potential for developing new anticonvulsant medications .

Fragrance Industry Applications

This compound is utilized as a fragrance component in various products due to its olfactory properties. It is incorporated into perfume formulations and scented products such as:

- Perfume Extracts : Used in concentrated forms for high-quality fragrances.

- Personal Care Products : Incorporated into soaps, shampoos, and lotions for enhanced scent.

- Household Cleaning Agents : Added to detergents and air fresheners to provide pleasant aromas.

The compound's stability under various conditions makes it an attractive choice for formulators seeking long-lasting fragrances .

Mechanism of Action

The mechanism by which Methyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate with structurally or functionally related esters, focusing on molecular features, applications, and physicochemical properties.

Structural and Functional Analogs

Table 1: Key Properties of this compound and Analogous Compounds

Key Observations

Molecular Complexity: The target compound is structurally simpler than RAMBAs like C17 and C2, which feature aromatic and heterocyclic groups (e.g., naphthylamino phenyl and triazole/imidazole). These bulky substituents increase molecular weight (~400 g/mol) and likely enhance binding affinity in retinoid metabolism pathways . In contrast, the isopropylthio group in the target compound may confer distinct reactivity (e.g., nucleophilic sulfur) but lower steric hindrance compared to heterocycles.

Applications: RAMBAs: Compounds like C17 and C2 inhibit retinoic acid degradation, enhancing endogenous retinoid levels for cancer or dermatological therapies . Pesticides: Pyrethroids (e.g., tralomethrin ) share ester functionalities but incorporate cyclopropane rings and halogenated groups for insecticidal activity. The target compound lacks these features, limiting direct pesticidal utility.

Physicochemical Properties: Solubility: RAMBAs exhibit variable solubility (e.g., C2 at 1 mM vs. C17 at 50 mM in ethanol ), influenced by substituent polarity. The target compound’s isopropylthio group may enhance lipophilicity compared to hydroxyl or amine-containing analogs. Bioavailability: Liposomal delivery systems improve the bioavailability of hydrophobic RAMBAs . The target compound’s moderate lipophilicity (logP ~2.5, estimated) suggests similar formulation challenges.

Biological Activity

Methyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate is an organic compound classified as an ester, notable for its unique structure that includes a propan-2-ylsulfanyl substituent. This compound has garnered attention in biological research, particularly for its anticancer properties. Its molecular formula is CHOS, with a molecular weight of approximately 176.28 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, especially in the realm of anticancer research. Preliminary studies have demonstrated its antiproliferative effects against various cancer cell lines, including human colorectal (HCT-116) and breast cancer (MCF-7) cells. The proposed mechanism of action involves the inhibition of specific cellular pathways critical to cancer cell survival and proliferation.

The biological activity of this compound is believed to stem from its interactions with proteins involved in cell signaling pathways associated with cancer progression. Initial studies suggest that it may inhibit key proteins that facilitate cancer cell growth and survival. Further research is required to elucidate the specific binding sites and affinities of this compound.

Anticancer Activity

A detailed examination of the compound's anticancer properties reveals the following findings:

| Cell Line | IC Value (µM) | Mechanism |

|---|---|---|

| HCT-116 | 0.12 | Inhibition of proliferation |

| MCF-7 | 0.81 | Induction of apoptosis |

These results indicate that this compound has potent inhibitory effects on cancer cell lines, with lower IC values suggesting higher efficacy .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on HCT-116 Cells : This study reported an IC value of 0.12 µM, indicating strong antiproliferative effects. The mechanism involved the compound's ability to disrupt cell cycle progression and induce apoptosis through mitochondrial pathways .

- MCF-7 Cell Study : Another investigation highlighted an IC value of 0.81 µM, where the compound was shown to activate apoptotic markers while downregulating anti-apoptotic proteins such as Bcl-2 .

Comparison with Similar Compounds

This compound shares structural similarities with other compounds known for their biological activities. The following table summarizes some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl pivalate | CHO | Used as a solvent; lacks sulfanyl group |

| Methyl 3-thiopropanoate | CHOS | Simpler structure; provides insights into sulfur chemistry |

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | CHClO | Exhibits strong HDAC inhibition; potential anticancer properties |

The unique combination of the dimethyl and sulfanyl groups in this compound enhances its biological activity compared to simpler esters or thioethers.

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for Methyl 2,2-dimethyl-3-(propan-2-ylsulfanyl)propanoate to ensure chemical stability?

- Methodological Answer : Stock solutions should be stored at -80°C for up to 6 months or -20°C for 1 month , with strict avoidance of repeated freeze-thaw cycles to prevent degradation. For solubility enhancement, heating to 37°C followed by sonication is recommended .

Q. What synthetic strategies are commonly used to prepare this compound?

- Methodological Answer : Synthesis often involves multi-step reactions with protection-deprotection strategies to preserve stereochemical integrity. For example, coupling reactions using sulfanylpropanoic acid derivatives with methyl esters under controlled pH and temperature conditions .

Q. How can purity and structural integrity be verified post-synthesis?

- Methodological Answer : High-resolution NMR (¹H/¹³C) and LC-MS are critical for confirming molecular structure. For example, ¹H NMR can resolve methyl and sulfanyl proton environments, while mass spectrometry validates molecular weight .

Advanced Research Questions

Q. How does stereochemistry at the propan-2-ylsulfanyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer : Stereochemical configuration (e.g., R vs. S) impacts steric hindrance and electronic effects. Computational modeling (e.g., DFT) paired with experimental kinetics (e.g., monitoring reaction rates under varying conditions) can quantify these effects. Stereospecific byproducts are identified via chiral HPLC .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Methodological Answer : Scaling requires optimizing catalyst loading (e.g., chiral ligands in asymmetric synthesis) and solvent systems (e.g., non-polar solvents to reduce racemization). Pilot studies using DOE (Design of Experiments) can identify critical parameters (temperature, agitation) affecting ee .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

- Methodological Answer : Bioisosteric replacement of the sulfanyl group (e.g., with ethers or amines) and molecular docking studies against target proteins (e.g., HDAC enzymes) can elucidate pharmacophore requirements. In vitro assays (e.g., IC₅₀ determination) validate hypotheses .

Q. What analytical techniques resolve data contradictions in degradation studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) with HPLC-PDA detects degradation products. Conflicting data on degradation pathways (e.g., hydrolysis vs. oxidation) are resolved using isotopic labeling (e.g., ¹⁸O-water) and tandem MS/MS fragmentation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.